WNK1 Isoform Selectivity: 57-Fold Over WNK2 and 1000-Fold Over WNK4
Wnk-IN-11 demonstrates pronounced selectivity for WNK1 over other WNK isoforms, with 57-fold selectivity over WNK2 and 1000-fold selectivity over WNK4 when tested at 10 µM [1]. In contrast, the pan-WNK inhibitor WNK463 exhibits nearly equipotent inhibition across all four isoforms, with IC50 values of 5 nM (WNK1), 1 nM (WNK2), 6 nM (WNK3), and 9 nM (WNK4) [2]. This isoform selectivity differential is critical for experiments requiring dissection of WNK1-specific functions versus pan-WNK pathway inhibition.
| Evidence Dimension | WNK isoform selectivity (fold-selectivity vs. WNK1) |
|---|---|
| Target Compound Data | 57-fold over WNK2; 1000-fold over WNK4 (at 10 µM) |
| Comparator Or Baseline | WNK463: 0.2-fold over WNK2 (IC50 1 nM vs. 5 nM); 0.56-fold over WNK4 (IC50 9 nM vs. 5 nM) |
| Quantified Difference | Wnk-IN-11 provides >1000-fold differential WNK1 vs. WNK4 selectivity; WNK463 provides <2-fold differential across all isoforms |
| Conditions | Cell-free enzymatic assay; 10 µM compound concentration for selectivity determination |
Why This Matters
Researchers requiring WNK1-specific pathway interrogation should select Wnk-IN-11 over pan-WNK inhibitors to avoid confounding effects from WNK2/3/4 inhibition.
- [1] Yamada, K., Levell, J., Yoon, T.K., et al. Optimization of allosteric with-no-lysine (WNK) kinase inhibitors and efficacy in rodent hypertension models. J. Med. Chem. 2017, 60(16), 7099-7107. View Source
- [2] Yamada, K., Park, H.-M., Rigel, D.F., et al. Small-molecule WNK inhibition regulates cardiovascular and renal function. Nat. Chem. Biol. 2016, 12(11), 896-898. View Source
